molecular formula C26H25N3O3S2 B2924380 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 618079-95-1

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2924380
CAS No.: 618079-95-1
M. Wt: 491.62
InChI Key: NWOLFPCHAMJWJG-FCQUAONHSA-N
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Description

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.62. The purity is usually 95%.
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Biological Activity

The compound 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of thiazolidinones and indole derivatives. Its structure suggests potential biological activities due to the presence of both thiazolidinone and indole moieties, which are known for their diverse pharmacological properties.

Structure and Synthesis

The synthesis of this compound typically involves multiple steps of organic reactions. Key steps include the formation of the thiazolidinone ring and the introduction of the indole moiety. The synthesis requires careful control of reaction conditions to ensure high yield and purity.

Biological Activity Overview

Research indicates that compounds containing thiazolidinone and indole structures exhibit a range of biological activities, including:

  • Antioxidant Activity : Thiazolidinones have been shown to possess significant antioxidant properties. For instance, studies have demonstrated that certain derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Anticancer Properties : Some thiazolidinone derivatives have been evaluated for their anticancer activity. For example, specific compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Thiazolidinone compounds are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory disorders .

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study evaluated several thiazolidinone derivatives for their antioxidant activity using DPPH radical scavenging assays. The most active derivatives demonstrated IC50 values significantly lower than those of standard antioxidants like vitamin C .
  • Cytotoxicity in Cancer Cells :
    • In vitro studies on various cancer cell lines revealed that specific derivatives of thiazolidinones exhibited selective cytotoxicity. For instance, one compound showed an IC50 value of 12 µM against breast cancer cells, indicating potent anticancer activity .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, some derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation .

Comparative Biological Activity Table

Activity TypeCompound ExampleIC50 ValueReference
AntioxidantThiazolidinone Derivative0.54 mM
AnticancerIndole-Thiazolidinone12 µM
Anti-inflammatoryThiazolidinoneNot specified

Properties

IUPAC Name

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-15-11-12-16(2)19(13-15)27-21(30)14-28-20-10-6-5-9-18(20)22(24(28)31)23-25(32)29(26(33)34-23)17-7-3-4-8-17/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,27,30)/b23-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOLFPCHAMJWJG-FCQUAONHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCC5)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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